molecular formula C13H12N2O B3749280 N-cyclopropylquinoline-2-carboxamide

N-cyclopropylquinoline-2-carboxamide

Cat. No.: B3749280
M. Wt: 212.25 g/mol
InChI Key: IWPZJPQGXHRNIO-UHFFFAOYSA-N
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Description

N-cyclopropylquinoline-2-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds that have a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropylquinoline-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally benign catalysts, such as montmorillonite K-10, can enhance the efficiency of the synthesis while minimizing environmental impact .

Mechanism of Action

The mechanism of action of N-cyclopropylquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in DNA synthesis, leading to the disruption of cellular processes and ultimately cell death. This mechanism is similar to that of other quinoline derivatives, which are known to inhibit DNA gyrase and topoisomerase IV .

Comparison with Similar Compounds

Uniqueness: N-cyclopropylquinoline-2-carboxamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects.

Properties

IUPAC Name

N-cyclopropylquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-13(14-10-6-7-10)12-8-5-9-3-1-2-4-11(9)15-12/h1-5,8,10H,6-7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPZJPQGXHRNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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